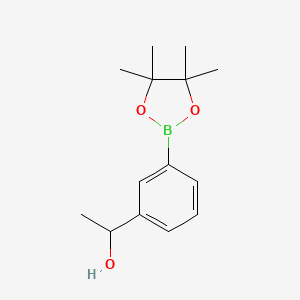

1-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanol is an organic compound featuring a boronic ester group attached to a phenyl ring, which is further connected to an ethanol moiety. This compound is notable for its utility in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanol typically involves the following steps:

Formation of the Boronic Ester: The boronic ester group is introduced via a reaction between phenylboronic acid and pinacol in the presence of a dehydrating agent such as toluene.

Attachment to the Phenyl Ring: The resulting boronic ester is then coupled with a halogenated phenyl compound using a palladium-catalyzed Suzuki-Miyaura reaction.

Introduction of the Ethanol Group: The final step involves the reduction of a corresponding ketone or aldehyde derivative to introduce the ethanol group, often using reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 1-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanol undergoes various chemical reactions, including:

Reduction: The compound can be reduced to form different alcohol derivatives using reducing agents such as NaBH4 or LiAlH4.

Substitution: The boronic ester group can participate in Suzuki-Miyaura coupling reactions to form new carbon-carbon bonds.

Common Reagents and Conditions:

Oxidation: PCC, DMP, or Jones reagent.

Reduction: NaBH4, LiAlH4.

Substitution: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents like THF or DMF.

Major Products:

Oxidation: Corresponding ketones or aldehydes.

Reduction: Various alcohol derivatives.

Substitution: New biaryl compounds or other carbon-carbon bonded structures.

Scientific Research Applications

1-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanol is widely used in scientific research due to its versatility:

Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules, particularly in cross-coupling reactions.

Biology: The compound is used in the development of boron-containing drugs and probes for biological imaging.

Industry: The compound is employed in the manufacture of advanced materials and polymers.

Mechanism of Action

The mechanism by which 1-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanol exerts its effects is primarily through its ability to participate in Suzuki-Miyaura coupling reactions. The boronic ester group interacts with palladium catalysts to form a palladium-boron complex, which then undergoes transmetalation with an organohalide, followed by reductive elimination to form the desired carbon-carbon bond.

Comparison with Similar Compounds

Phenylboronic Acid: Lacks the ethanol group and has different reactivity and solubility properties.

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Contains an amine group instead of an ethanol group, leading to different applications and reactivity.

(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene: Similar boronic ester group but lacks the ethanol moiety, affecting its use in synthesis.

Uniqueness: 1-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanol is unique due to its combination of a boronic ester and an ethanol group, making it particularly useful in reactions requiring both functionalities. This dual functionality allows for more versatile applications in organic synthesis and material science.

Biological Activity

1-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanol (CAS Number: 71256749) is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C14H21BO3

- Molecular Weight : 246.11 g/mol

- Structure : The compound features a dioxaborolane moiety which is known for its role in various chemical reactions and biological interactions.

Antimicrobial Activity

Recent studies have indicated that compounds containing the dioxaborolane structure exhibit antimicrobial properties. For instance, derivatives of similar structures have shown activity against multidrug-resistant strains of bacteria such as Staphylococcus aureus and Mycobacterium species. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 4–8 μg/mL against resistant strains .

Anticancer Properties

The compound's potential in cancer therapy has been highlighted in several research findings. A related compound demonstrated significant inhibitory effects on cell proliferation in various cancer cell lines, particularly MDA-MB-231 (triple-negative breast cancer). The IC50 value was reported to be as low as 0.126 μM, indicating potent activity . Furthermore, it exhibited a favorable safety profile with a reduced toxicity against normal cells compared to cancer cells.

The biological activity of this compound may involve:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit matrix metalloproteinases (MMPs), which are involved in tumor metastasis.

- Cell Cycle Arrest : Compounds with similar structures have been observed to induce cell cycle arrest in cancer cells, leading to apoptosis .

Research Findings and Case Studies

Pharmacokinetics

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of the compound. Preliminary data suggest moderate systemic exposure with slow elimination rates. Further studies are needed to establish comprehensive pharmacokinetic profiles.

Properties

Molecular Formula |

C14H21BO3 |

|---|---|

Molecular Weight |

248.13 g/mol |

IUPAC Name |

1-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanol |

InChI |

InChI=1S/C14H21BO3/c1-10(16)11-7-6-8-12(9-11)15-17-13(2,3)14(4,5)18-15/h6-10,16H,1-5H3 |

InChI Key |

ZKBUTGMEHBYFRA-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C(C)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.